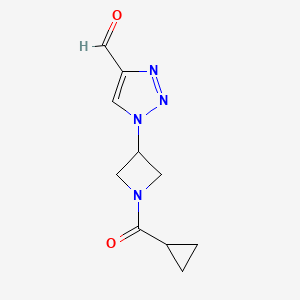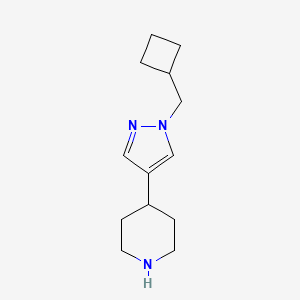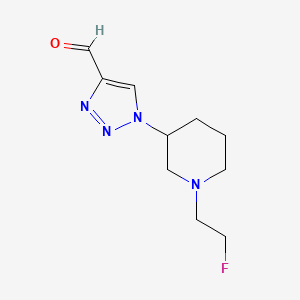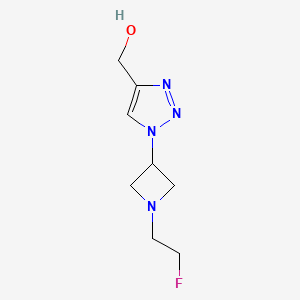
Carbamato de terc-butilo (4-(4-(hidroximetil)-1H-1,2,3-triazol-1-il)ciclohexil)
Descripción general
Descripción
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Catalizada por Paladio
Carbamato de terc-butilo: se utiliza en la síntesis catalizada por paladio de anilinas N-Boc-protegidas, que son intermediarios en la síntesis de varios compuestos orgánicos .
Síntesis de Pirroles Tetrasubstituidos
El compuesto participa en la síntesis de pirroles tetrasubstituidos, funcionalizados con grupos éster o cetona en la posición C-3. Estos pirroles tienen aplicaciones en química medicinal y ciencia de materiales .
Mecanismo De Acción
Target of Action
Similar compounds have been used to prepare c-2 hydroxyethyl imidazopyrrolo pyridines as jak1 inhibitors and mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .
Mode of Action
It’s known that the primary function of similar compounds lies in their role as a protected amine precursor. The tert-butyl group shields the amine functionality from reacting prematurely during synthetic processes.
Biochemical Pathways
Based on its use in the synthesis of jak1 inhibitors and mer kinase inhibitors, it can be inferred that it may influence the jak-stat signaling pathway and mer kinase-related pathways .
Pharmacokinetics
It’s known that the compound is slightly soluble (44 g/L at 25°C), which may influence its bioavailability .
Result of Action
Based on its use in the synthesis of jak1 inhibitors and mer kinase inhibitors, it can be inferred that it may have an impact on cell proliferation and survival .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could play a role in its stability.
Análisis Bioquímico
Biochemical Properties
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the 1,2,3-triazole ring can participate in π-π interactions with aromatic residues, further influencing protein activity. Enzymes such as esterases and proteases may interact with the carbamate group, leading to hydrolysis and subsequent release of the active triazole moiety .
Cellular Effects
The effects of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the interaction of the triazole ring with kinases and phosphatases can alter phosphorylation states, thereby affecting downstream signaling events. Additionally, the compound may impact gene expression by binding to transcription factors or DNA, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, the carbamate group can form covalent bonds with serine residues in serine proteases, leading to enzyme inhibition. The triazole ring can also interact with metal ions in metalloenzymes, affecting their catalytic activity. Furthermore, the compound may influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis in the presence of esterases, leading to the release of the active triazole moiety. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and activity. The distribution of the compound within different cellular compartments can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and DNA. Similarly, the compound may be targeted to mitochondria or other organelles, influencing their function and overall cellular metabolism .
Propiedades
IUPAC Name |
tert-butyl N-[4-[4-(hydroxymethyl)triazol-1-yl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8,10,12,19H,4-7,9H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZEJBMSOCLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)



